molecular formula C6H9N3O B13656830 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol

Katalognummer: B13656830
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: CIUXFJBYCJFHKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique triazolo-pyridine core, which is known for its potential biological activities and applications in various scientific domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization to form the triazolo-pyridine core. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, the availability of commercially viable starting materials and reagents is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol is unique due to its specific triazolo-pyridine core, which imparts distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol

InChI

InChI=1S/C6H9N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h4-5,10H,1-3H2

InChI-Schlüssel

CIUXFJBYCJFHKR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NC=NN2CC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.